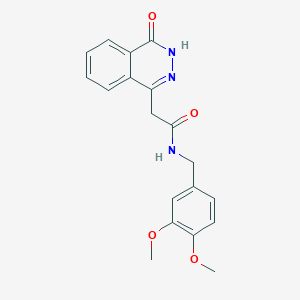
N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
N-(1,3-benzodioxol-5-yl): This part of the compound contains a benzodioxole ring system, which consists of two fused benzene rings and an oxygen bridge. It imparts aromatic and electron-rich properties.
3-(4-methoxyphenyl): This fragment includes a methoxy group attached to a phenyl ring. The methoxy group enhances lipophilicity and influences the compound’s pharmacokinetics.
1-methyl-1H-pyrazole-5-carboxamide: Here, we have a pyrazole ring with a methyl group at position 1 and a carboxamide functional group at position 5. The carboxamide group can participate in hydrogen bonding and influence solubility.
Preparation Methods
The synthetic routes to prepare Compound X involve several steps. One common method is the hydrazine-directed C–H functionalization pathway . In this process, phenylhydrazines react with 1-alkynylcyclobutanols, leading to the formation of diverse 1H-indazoles. The reaction conditions are mild, making it suitable for industrial production.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form derivatives with different functional groups.
Reduction: Reduction of the carboxamide group may yield an amine.
Substitution: The phenyl ring can undergo substitution reactions (e.g., halogenation, alkylation).
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents). Major products depend on reaction conditions and substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: It may exhibit biological activity (e.g., as an enzyme inhibitor or receptor modulator).
Chemistry: Researchers explore its reactivity and design new derivatives.
Industry: It could serve as a precursor for drug development or materials synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its specific combination of structural features. Similar compounds include other pyrazoles, benzodioxoles, and phenyl derivatives.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-22-16(10-15(21-22)12-3-6-14(24-2)7-4-12)19(23)20-13-5-8-17-18(9-13)26-11-25-17/h3-10H,11H2,1-2H3,(H,20,23) |
InChI Key |
BQOGWDMOHVEIIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10989080.png)

![Ethyl [2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10989082.png)
![N-(4-bromophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10989087.png)
![Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate](/img/structure/B10989090.png)
![4-(4-chlorophenyl)-N-[2-(cyclopentylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10989103.png)
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B10989110.png)
![3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10989112.png)
![7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B10989115.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10989123.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10989129.png)
![N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10989152.png)

![N-(1-methyl-1H-indol-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10989176.png)
